molecular formula C8H8N4O3 B1300185 (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid CAS No. 99951-00-5

(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid

Cat. No. B1300185
CAS RN: 99951-00-5
M. Wt: 208.17 g/mol
InChI Key: CGAFFDYYFREHLJ-UHFFFAOYSA-N
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Description

“(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid” is a chemical compound with the molecular formula C6H6N4O . It is also known by other names such as 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 7-Hydroxy-5-methyl-1,3,4-triazaindolizine, and 4-Hydroxy-6-methyl-1,3,3a,7-tetraazaindene . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cc1cc(O)n2ncnc2n1 . This indicates that the molecule consists of a triazolopyrimidine core with a methyl group and a hydroxy group attached .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 150.1380 . It is a solid at 20°C . The compound has a melting point of 226°C .

Scientific Research Applications

Synthesis of Ruthenium (II)-Hmtpo Complexes

This compound serves as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes are significant in research due to their potential applications in catalysis and as part of materials for electronic devices. The unique properties of ruthenium complexes, such as their ability to exist in multiple oxidation states and their rich photophysical behavior, make them valuable in various scientific fields.

Antimalarial Activity

The compound is used as a reactant for creating dihydroorotate dehydrogenase inhibitors . These inhibitors have shown promising results in the treatment of malaria, as dihydroorotate dehydrogenase is an essential enzyme for the pyrimidine biosynthesis in the Plasmodium parasite, which causes malaria. By inhibiting this enzyme, the compound contributes to the development of new antimalarial drugs.

Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles

It acts as a reactant in the Vilsmeier reaction , which is used to formylate conjugated carbocycles and heterocycles . This reaction is crucial in organic synthesis, allowing for the introduction of aldehyde groups into aromatic systems, which can be further used in the synthesis of various aromatic compounds.

Pharmacological Activity Related to HIV

Studies have been conducted on the pharmacological activity of this compound due to its binding to HIV TAR RNA . The interaction with the trans-activation responsive region of the HIV virus RNA could lead to new insights into the development of drugs targeting the replication mechanism of HIV.

Additive in Silver Bromide Microcrystals

The compound is also used as an additive to study the space charge layer in silver bromide microcrystals . This application is particularly relevant in the field of photographic science and technology, where understanding the behavior of microcrystals can lead to improvements in photographic materials.

Biological Activities in Agriculture and Medicinal Chemistry

The triazolopyrimidine scaffold, to which this compound belongs, has been extensively studied for its biological activities. It has applications in agriculture as a herbicide and in medicinal chemistry as an antibacterial, antifungal, antiviral, antiparasitic, and anticancer agent . The versatility of this scaffold makes it a valuable target for the development of new compounds with diverse biological activities.

Safety and Hazards

The compound is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Therefore, it’s recommended to wear protective gloves and eye protection when handling this compound .

Future Directions

The compound and its derivatives could be explored for their potential antimalarial activity and their ability to bind to HIV TAR RNA . These properties suggest potential applications in the development of new therapeutic agents.

properties

IUPAC Name

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c1-4-2-6(13)12-8(9-4)10-5(11-12)3-7(14)15/h2H,3H2,1H3,(H,14,15)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAFFDYYFREHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351673
Record name SBB027953
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid

CAS RN

99951-00-5
Record name SBB027953
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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